4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline
CAS No.:
Cat. No.: VC15973259
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN4 |
|---|---|
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | 1-(chloromethyl)-2-quinazolin-4-ylhydrazine |
| Standard InChI | InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14) |
| Standard InChI Key | BYKPMTFLDJCLHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)NNCCl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound has the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol . Its systematic IUPAC name is 1-(chloromethyl)-2-quinazolin-4-ylhydrazine, reflecting the presence of a chloromethyl group (-CH₂Cl) and a hydrazine moiety (-NH-NH₂) attached to the quinazoline ring .
Structural Characterization
The quinazoline core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3. The hydrazono group (=N-NH-) is positioned at C4, while the chloromethyl substituent is linked to the hydrazine nitrogen . Key spectral identifiers include:
Table 1: Key Structural and Spectral Data
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via diazotization and cyclization reactions. A representative method involves:
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Diazotization: Treatment of 4-aminophenylquinazoline derivatives with nitrous acid (HNO₂) to form diazonium salts .
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Hydrazone Formation: Reaction of the diazonium salt with active methylene compounds (e.g., acetylacetone) under acidic conditions .
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Chloromethylation: Introduction of the chloromethyl group using chloromethylating agents such as chloromethyl ethyl ether .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 70–80% |
| Hydrazone Formation | Acetylacetone, ethanol, reflux | 65–75% |
| Chloromethylation | ClCH₂OCH₂CH₃, ZnCl₂ catalyst | 60–70% |
Reactivity Profile
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The hydrazono moiety participates in condensation reactions, forming pyrazole or pyrimidine derivatives .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (3.11 g/L at 20°C) but dissolves in polar organic solvents like chloroform and methanol . It is stable under inert atmospheres but hydrolyzes in aqueous acidic or basic conditions due to the labile C-Cl bond .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Water Solubility | 3.11 g/L (20°C) | |
| LogP (Partition Coeff.) | 1.9 | |
| Vapor Pressure | 0 Pa (20°C) |
Biological Activity and Applications
Antitumor Activity
While direct studies on this compound are lacking, analogs like 3-arylhydrazonoquinazolinones show IC₅₀ values of 8–12 µM against lung (NCI-H460) and breast (MCF-7) cancer cell lines . Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction .
Future Directions
Further research should prioritize:
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In vivo toxicity studies to establish safety margins.
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Structure-Activity Relationship (SAR) studies to optimize antimicrobial and anticancer efficacy.
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Formulation development to enhance aqueous solubility for therapeutic use.
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